

An In-depth Technical Guide on 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

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Compound of Interest

2-[4-

Compound Name: (Methanesulfonyloxy)phenyl]acetic
acid

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A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for **2-[4-(Methanesulfonyloxy)phenyl]acetic acid**. While the chemical structure and basic identifiers of this compound are documented, dedicated pharmacological studies elucidating its biological targets and molecular pathways are not publicly available at this time.

This guide will provide a detailed overview of the known information for **2-[4-(Methanesulfonyloxy)phenyl]acetic acid** and explore the potential mechanisms of action based on the activities of structurally related phenylacetic acid derivatives. This analysis aims to offer a foundational understanding for researchers and drug development professionals interested in this chemical entity.

Part 1: Compound Profile: 2-[4-(Methanesulfonyloxy)phenyl]acetic acid

Chemical Identity:

Property	Value	Reference
IUPAC Name	2-(4-methylsulfonyloxyphenyl)acetic acid	[1]
Molecular Formula	C ₉ H ₁₀ O ₅ S	[1]
Molecular Weight	230.24 g/mol	[1]
CAS Number	64369-79-5	[1]
Synonyms	2-(4-((Methylsulfonyl)oxy)phenyl)acetic acid, {4-[(Methylsulfonyl)oxy]phenyl}acetic acid	[1]

Structural Diagram:

Caption: Chemical structure of **2-[4-(Methanesulfonyloxy)phenyl]acetic acid**.

Part 2: Inferred and Potential Mechanisms of Action

Due to the absence of direct studies on **2-[4-(Methanesulfonyloxy)phenyl]acetic acid**, its mechanism of action can only be hypothesized based on the known activities of the broader class of phenylacetic acid derivatives.

1. Cyclooxygenase (COX) Inhibition:

Many phenylacetic acid derivatives are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation and pain.

- Potential for COX Inhibition: The phenylacetic acid scaffold is a common feature in several COX inhibitors. For instance, diclofenac, a potent NSAID, is a phenylacetic acid derivative. While the methanesulfonyloxy group is not a typical substituent in this class, it is plausible that **2-[4-(Methanesulfonyloxy)phenyl]acetic acid** could interact with the active site of COX-1 and/or COX-2.

2. Modulation of Inflammatory Signaling Pathways:

Beyond direct enzyme inhibition, phenylacetic acid derivatives can influence various signaling pathways involved in the inflammatory response.

- **Tumor Necrosis Factor-α (TNF-α) Secretion:** Studies on phenylacetic acid itself have shown that it can stimulate the secretion of TNF-α in vascular endothelial cells.^[2] TNF-α is a pro-inflammatory cytokine with a central role in systemic inflammation. It is possible that **2-[4-(Methanesulfonyloxy)phenyl]acetic acid** could modulate the production of TNF-α or other cytokines, although the nature of this modulation (stimulation or inhibition) would require experimental verification.
- **Reactive Oxygen Species (ROS) Generation:** Phenylacetic acid has also been demonstrated to stimulate the generation of reactive oxygen species (ROS) in endothelial cells.^[2] ROS can act as second messengers in inflammatory signaling cascades. The methanesulfonyloxy substituent might influence the redox properties of the molecule, potentially affecting its ability to induce or scavenge ROS.

3. Ion Channel Modulation:

Certain phenylacetic acid derivatives, such as fenamates, have been shown to modulate the activity of various ion channels.^[3]

- **Potential for Ion Channel Interaction:** Although structurally distinct from fenamates, the phenylacetic acid core of the target compound could potentially interact with ion channels. This could lead to a range of physiological effects depending on the specific channels targeted and whether the compound acts as an activator or inhibitor.

4. Other Potential Targets:

The diverse biological activities of phenylacetic acid derivatives suggest a broad range of potential targets.

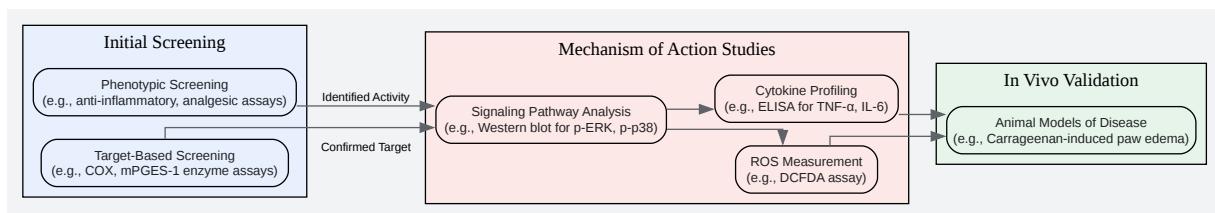
- **Thromboxane A2 (TXA2) Receptor:** While structurally different, some compounds containing a phenylacetic acid moiety have been investigated as thromboxane A2 receptor antagonists.^[4]

- Microsomal Prostaglandin E Synthase-1 (mPGES-1): Phenylacetic acid and its derivatives have been explored as scaffolds for the development of mPGES-1 inhibitors, which is a key enzyme in the production of pro-inflammatory prostaglandin E2.[5]

Part 3: Future Directions and Experimental Protocols

To elucidate the true mechanism of action of **2-[4-(Methanesulfonyloxy)phenyl]acetic acid**, a systematic experimental approach is required.

Proposed Experimental Workflow:



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Caption: A proposed experimental workflow to determine the mechanism of action.

Detailed Experimental Protocols:

1. Cyclooxygenase (COX-1/COX-2) Inhibition Assay:

- Principle: To determine the in vitro inhibitory activity of the compound against purified ovine COX-1 and human recombinant COX-2.
- Methodology:
 - Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective enzyme (COX-1 or COX-2).

- Add various concentrations of **2-[4-(Methanesulfonyloxy)phenyl]acetic acid** or a reference inhibitor (e.g., celecoxib, indomethacin).
- Initiate the reaction by adding arachidonic acid as the substrate.
- Incubate for a specified time at 37°C.
- Terminate the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
- Calculate the IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of enzyme activity.

2. Cellular TNF- α Secretion Assay:

- Principle: To assess the effect of the compound on the secretion of TNF- α from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).
- Methodology:
 - Culture PBMCs or RAW 264.7 cells in appropriate media.
 - Pre-incubate the cells with various concentrations of **2-[4-(Methanesulfonyloxy)phenyl]acetic acid** for 1 hour.
 - Stimulate the cells with LPS (1 μ g/mL) for 24 hours.
 - Collect the cell culture supernatant.
 - Quantify the concentration of TNF- α in the supernatant using a specific ELISA kit.
 - Determine the dose-dependent effect of the compound on TNF- α secretion.

Conclusion

While the specific mechanism of action for **2-[4-(Methanesulfonyloxy)phenyl]acetic acid** remains to be elucidated, its structural similarity to other biologically active phenylacetic acid

derivatives provides several plausible avenues for investigation. The proposed experimental workflows offer a clear path forward for researchers to systematically characterize the pharmacological profile of this compound. Further research is imperative to determine its therapeutic potential and to understand its molecular interactions within biological systems.

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